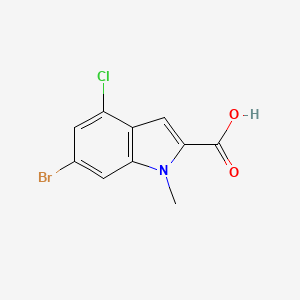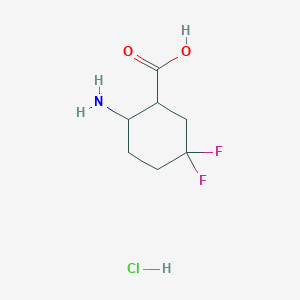
4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation can reduce the nitro group to an amine.
Substitution: Halogenation reactions using bromine (Br₂) or iodine (I₂) can introduce halogen atoms onto the phenyl ring.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4,4-dimethyl-5-(4-aminophenyl)-3H-isoquinoline.
Substitution: Formation of halogenated derivatives.
科学研究应用
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
相似化合物的比较
4-Nitroquinoline: Similar structure but lacks the dimethyl groups.
3H-Isoquinoline derivatives: Various isoquinoline derivatives with different substituents.
Uniqueness: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is unique due to its specific combination of the nitro group and dimethyl groups, which influence its chemical reactivity and biological activity.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in advancing research and development in chemistry, biology, medicine, and industry is significant, warranting further exploration and investigation.
属性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-10H,11H2,1-2H3 |
InChI 键 |
DSFFAONJTCLWCI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN=CC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
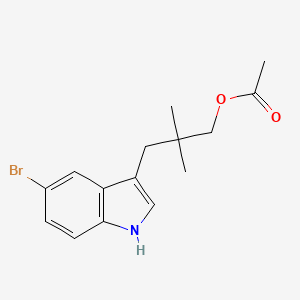
![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)

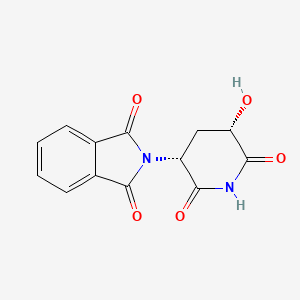
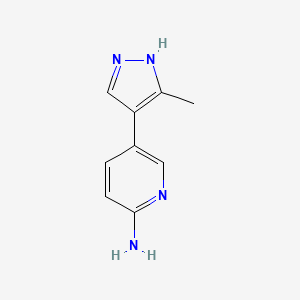
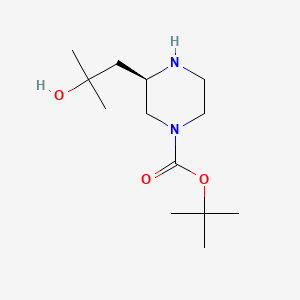


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
